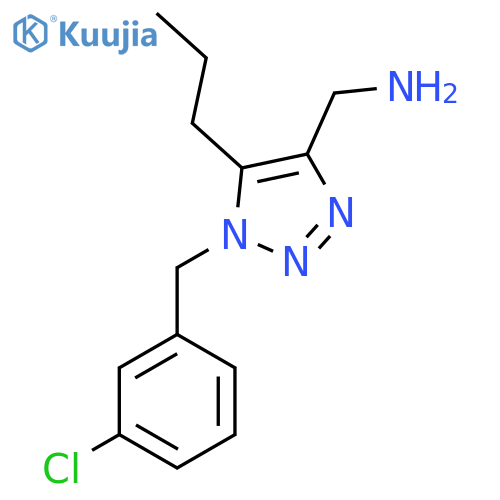Cas no 1267691-61-1 ({1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine)
1-(3-クロロフェニル)メチル-5-プロピル-1H-1,2,3-トリアゾール-4-イル)メタンアミンは、特異的な分子構造を持つ有機化合物です。3-クロロフェニル基とプロピル基を有する1,2,3-トリアゾール骨格が特徴で、高い化学的安定性と反応性を兼ね備えています。アミン官能基を有するため、医薬品中間体や生物活性化合物の合成において有用な前駆体としての応用が期待されます。特に、創薬研究分野でのリード化合物としての可能性が注目されており、標的タンパク質との相互作用を最適化するための構造修飾が可能です。

1267691-61-1 structure
商品名:{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine
{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine
- EN300-1610384
- 1267691-61-1
- {1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine
-
- インチ: 1S/C13H17ClN4/c1-2-4-13-12(8-15)16-17-18(13)9-10-5-3-6-11(14)7-10/h3,5-7H,2,4,8-9,15H2,1H3
- InChIKey: VDTGAABSUIDPDK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CN1C(=C(CN)N=N1)CCC
計算された属性
- せいみつぶんしりょう: 264.1141743g/mol
- どういたいしつりょう: 264.1141743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610384-5.0g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1610384-0.05g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 0.05g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1610384-5000mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 5000mg |
$2443.0 | 2023-09-23 | ||
| Enamine | EN300-1610384-1.0g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1610384-250mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 250mg |
$774.0 | 2023-09-23 | ||
| Enamine | EN300-1610384-50mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 50mg |
$707.0 | 2023-09-23 | ||
| Enamine | EN300-1610384-2500mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 2500mg |
$1650.0 | 2023-09-23 | ||
| Enamine | EN300-1610384-500mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 500mg |
$809.0 | 2023-09-23 | ||
| Enamine | EN300-1610384-1000mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 1000mg |
$842.0 | 2023-09-23 | ||
| Enamine | EN300-1610384-0.1g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 0.1g |
$1332.0 | 2023-06-04 |
{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1267691-61-1 ({1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
